![molecular formula C11H13NS2 B15274234 N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine can be achieved through various synthetic routes. One common method involves the alkylation of benzothiophene derivatives with 2-(methylsulfanyl)ethylamine. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-[2-(methylsulfanyl)ethyl]-1-piperidinesulfonamide
- 2-Methylsulfanyl-1,4-dihydropyrimidines
- N-[2-(Methylsulfanyl)ethyl]-1-(2-piperidinyl)methanesulfonamide
Uniqueness
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique combination of structural features that can be exploited for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NS2 |
|---|---|
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
N-(2-methylsulfanylethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H13NS2/c1-13-8-6-12-10-4-2-3-9-5-7-14-11(9)10/h2-5,7,12H,6,8H2,1H3 |
InChI-Schlüssel |
GHIVOLOAXLVLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCNC1=CC=CC2=C1SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



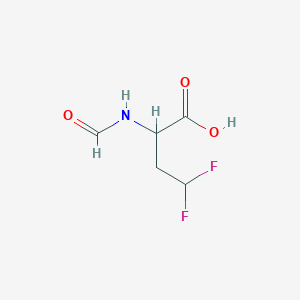
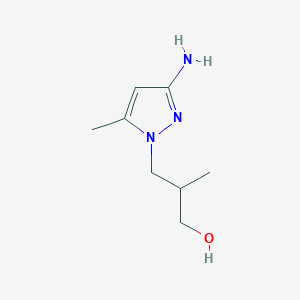


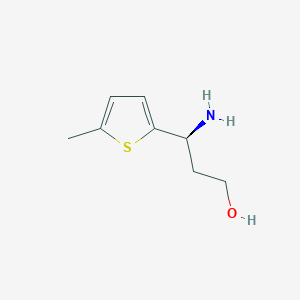
amine](/img/structure/B15274177.png)
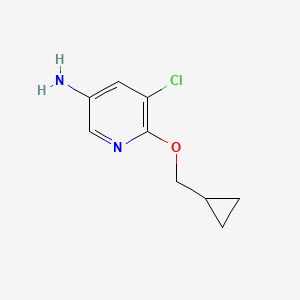
amine](/img/structure/B15274206.png)
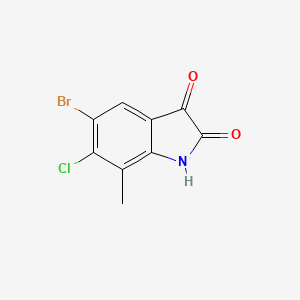
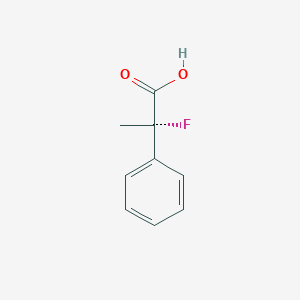
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
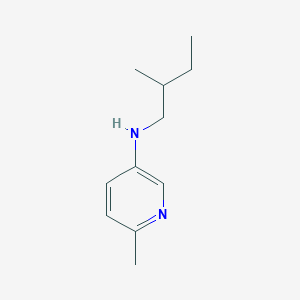
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)
